Cas no 186140-36-3 (11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide)

11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide 化学的及び物理的性質
名前と識別子
-
- 11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide
- 11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide
- 11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide
- 11α,12α-Epoxy-3β,23-dihydroxy-30-norolean-20(29)-en-28,13β-olide
- A-Epoxy-3
- 11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28
- AKOS032962566
- CHEBI:69590
- HY-N8653
- 11
- 11.ALPHA.,12.ALPHA.-EPOXY-3.BETA.,23-DIHYDROXY-30-NOROLEAN-20(29)-EN-28,13.BETA.-OLIDE
- A,23-dihydroxy-30-norolean-20(29)-en-28
- UNII-BW45NB63RE
- 30-Norolean-20(29)-en-28-oic acid, 11,12-epoxy-3,13,23-trihydroxy-, gamma-lactone, (3beta,4alpha,11alpha,12alpha)-
- FS-8675
- Q27137932
- A,12
- CS-0148823
- 30-NOROLEAN-20(29)-EN-28-OIC ACID, 11,12-EPOXY-3,13,23-TRIHYDROXY-, .GAMMA.-LACTONE, (3.BETA.,4.ALPHA.,11.ALPHA.,12.ALPHA.)-
- 186140-36-3
- (1S,2S,4S,5R,6S,9S,10R,11R,14R,15S,18S,23R)-9-Hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo(16.5.2.01,15.02,4.05,14.06,11.018,23)pentacosan-25-one
- 11alpha,12alpha-epoxy-3beta,23-dihydroxy-30-nor-olean-20(29)-en-28,13beta-olide
- BW45NB63RE
- 11alpha,12alpha-Epoxy-3beta,23-dihydroxy-
- 30-norolean-20(29)-en-28,13beta-olide
- 9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one
- (1S,2S,4S,5R,6S,9S,10R,11R,14R,15S,18S,23R)-9-Hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one
-
- インチ: InChI=1S/C29H42O5/c1-16-6-11-28-13-12-27(5)26(4)10-7-17-24(2,9-8-19(31)25(17,3)15-30)21(26)20-22(33-20)29(27,18(28)14-16)34-23(28)32/h17-22,30-31H,1,6-15H2,2-5H3/t17-,18-,19+,20+,21-,22+,24+,25+,26-,27+,28+,29-/m1/s1
- InChIKey: WYALGIWVJKDMAS-FJHCYMANSA-N
- ほほえんだ: CC12CCC(C(C1CCC3(C2C4C(O4)C56C3(CCC7(C5CC(=C)CC7)C(=O)O6)C)C)(C)CO)O
計算された属性
- せいみつぶんしりょう: 470.30322444g/mol
- どういたいしつりょう: 470.30322444g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 1
- 複雑さ: 993
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 621.5±55.0 °C at 760 mmHg
- フラッシュポイント: 202.9±25.0 °C
- ようかいど: ほとんど溶けない(0.013 g/l)(25ºC)、
- じょうきあつ: 0.0±4.1 mmHg at 25°C
11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2589-5 mg |
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |
186140-36-3 | 98% | 5mg |
¥ 5,510 | 2023-07-11 | |
TargetMol Chemicals | TN2589-1 ml * 10 mm |
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |
186140-36-3 | 1 ml * 10 mm |
¥ 5610 | 2024-07-24 | ||
TargetMol Chemicals | TN2589-5mg |
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |
186140-36-3 | 5mg |
¥ 5510 | 2024-07-24 | ||
TargetMol Chemicals | TN2589-1 mL * 10 mM (in DMSO) |
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |
186140-36-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5610 | 2023-09-15 | |
TargetMol Chemicals | TN2589-5mg |
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |
186140-36-3 | 98% | 5mg |
¥ 5510 | 2023-09-15 | |
Key Organics Ltd | FS-8675-5mg |
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |
186140-36-3 | >95% | 5mg |
£720.28 | 2025-03-04 |
11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olideに関する追加情報
11α,12α-Epoxy-3β,23-dihydroxy-30-norolean-20(29)-en-28,13β-olide: A Comprehensive Overview
The compound with CAS No. 186140-36-3, commonly referred to as 11α,12α-Epoxy-3β,23-dihydroxy-30-norolean-20(29)-en-28,13β-olide, is a highly specialized triterpenoid derivative. This molecule has garnered significant attention in the scientific community due to its unique structural features and potential bioactive properties. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers in pharmacology, natural product chemistry, and drug discovery.
The epoxy group in the molecule is a key structural feature that contributes to its stability and reactivity. This functional group has been shown to play a critical role in the compound's ability to interact with cellular targets. Additionally, the dihydroxy moieties at positions 3β and 23 further enhance its bioavailability and pharmacokinetic properties. The noroleanane skeleton, which forms the core of this molecule, is a characteristic feature of certain triterpenoids and is associated with diverse biological activities.
Recent advancements in analytical techniques have enabled researchers to elucidate the precise stereochemistry of this compound. The 13β-olide structure has been confirmed through advanced NMR spectroscopy and X-ray crystallography, providing insights into its three-dimensional conformation. This detailed structural information has been instrumental in understanding its interactions with biomolecules such as enzymes and receptors.
From a pharmacological perspective, 11α,12α-Epoxy-3β,23-dihydroxy-30-norolean-20(29)-en-28,13β-olide has demonstrated promising anti-inflammatory and antioxidant properties. Studies conducted in vitro have shown that it inhibits the activity of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential applications in the development of novel anti-inflammatory agents for conditions such as arthritis and neurodegenerative diseases.
The synthesis of this compound has also been a focus of recent research efforts. Chemists have developed efficient methodologies for the construction of the epoxy group and the noroleanane framework. These advancements have not only improved the scalability of the synthesis but also opened avenues for further structural modifications to enhance bioactivity.
In terms of natural product research, this compound has been isolated from several plant species known for their medicinal properties. Its presence in these plants correlates with their traditional uses in treating inflammatory disorders and oxidative stress-related conditions. This natural occurrence underscores its potential as a lead compound for drug development.
Looking ahead, ongoing research is focused on understanding the molecular mechanisms underlying its bioactivity. Advanced computational models are being employed to predict its binding affinities to various protein targets. Additionally, preclinical studies are underway to evaluate its efficacy and safety profiles in animal models of inflammation and oxidative stress.
In conclusion, 11α,12α-Epoxy-3β,23-dihydroxy-30-norolean-20(29)-en-28,13β-olide represents a fascinating example of how natural products can inspire innovative therapeutic strategies. With its unique structure and promising biological properties, this compound continues to be a focal point for researchers aiming to unlock new treatments for chronic diseases.
186140-36-3 (11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide) 関連製品
- 2749-28-2(Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,6-(acetyloxy)hexahydro-1b-hydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5R,6S,6aR,7aR,8R)-)
- 944775-76-2(1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine)
- 25632-28-4(9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 1093064-67-5(2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)
- 2229168-95-8(2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 1247080-34-7(1-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethylpiperazine)
- 1021243-96-8(N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide)
- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)
- 2138046-27-0(4-tert-butyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol)




